molecular formula C13H10ClNO4S B401235 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid CAS No. 51012-31-8

4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid

Cat. No.: B401235
CAS No.: 51012-31-8
M. Wt: 311.74g/mol
InChI Key: IBRLPMYEEPGIAK-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 4-chloroaniline using chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4-aminobenzoic acid under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Comparison with Similar Compounds

  • 4-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Comparison: Compared to its analogs, 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid exhibits unique properties due to the presence of the chlorine atom. This can influence its reactivity and interactions with biological targets, making it a compound of particular interest in medicinal chemistry .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRLPMYEEPGIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965289
Record name 4-[(4-Chlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63421-70-5, 51012-31-8
Record name 4-[[(4-Chlorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63421-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(((4-chlorophenyl)sulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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